molecular formula C15H21N3O2 B12773533 (+)-Physostigmine CAS No. 29347-10-2

(+)-Physostigmine

Cat. No.: B12773533
CAS No.: 29347-10-2
M. Wt: 275.35 g/mol
InChI Key: PIJVFDBKTWXHHD-DZGCQCFKSA-N
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Description

(+)-Physostigmine, also known as eserine, is a naturally occurring alkaloid found in the Calabar bean (Physostigma venenosum). It is a reversible inhibitor of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This compound has significant pharmacological importance due to its ability to enhance cholinergic transmission, making it useful in the treatment of various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Physostigmine involves several steps, starting from simple precursors. One common synthetic route includes the condensation of N-methylcarbamate with a suitable indole derivative under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from the Calabar bean, followed by purification processes such as crystallization and chromatography. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(+)-Physostigmine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form physostigmine sulfate, a more stable form used in medical applications.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, leading to the formation of analogs with varied biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include physostigmine sulfate, various analogs with modified pharmacological properties, and degradation products that may be studied for their biological activities.

Scientific Research Applications

(+)-Physostigmine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Researchers use it to investigate cholinergic signaling pathways and their role in neurological functions.

    Medicine: It is employed in the treatment of conditions like glaucoma, myasthenia gravis, and Alzheimer’s disease due to its ability to enhance cholinergic transmission.

    Industry: Its derivatives are explored for potential use in pesticides and other agrochemical applications.

Mechanism of Action

(+)-Physostigmine exerts its effects by inhibiting acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The molecular targets include the active site of acetylcholinesterase, where it forms a reversible complex, thereby inhibiting the enzyme’s activity. This mechanism is crucial for its therapeutic effects in treating neurological disorders.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include neostigmine, pyridostigmine, and rivastigmine, which are also acetylcholinesterase inhibitors used in various medical applications.

Uniqueness

(+)-Physostigmine is unique due to its natural origin and its ability to cross the blood-brain barrier, making it particularly effective in treating central nervous system disorders. Unlike some of its synthetic analogs, it has a broader range of applications and a well-established safety profile.

Properties

CAS No.

29347-10-2

Molecular Formula

C15H21N3O2

Molecular Weight

275.35 g/mol

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m0/s1

InChI Key

PIJVFDBKTWXHHD-DZGCQCFKSA-N

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C

Origin of Product

United States

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